molecular formula C11H18N2O2 B2373356 ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate CAS No. 957043-25-3

ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate

Cat. No.: B2373356
CAS No.: 957043-25-3
M. Wt: 210.277
InChI Key: XCZUSJYSGYITDU-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl ester group and a propanoate chain attached to a pyrazole ring substituted with three methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and chemical properties .

Preparation Methods

The synthesis of ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted hydrazines. One common method includes the use of vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh reagents . The reaction conditions are generally simple, involving the mixing of reactants in a suitable solvent, followed by heating to promote cyclization and formation of the pyrazole ring.

Chemical Reactions Analysis

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester and propanoate groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by an ethyl ester group and a propanoate chain attached to a pyrazole ring with three methyl substitutions. Pyrazoles are known for their versatility in medicinal chemistry due to their unique structural properties. The compound's IUPAC name is ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate with the chemical formula C11H18N2O2C_{11}H_{18}N_2O_2 and CAS number 957043-25-3.

Target and Mode of Action

Research indicates that this compound exhibits significant antileishmanial and antimalarial activities. It likely interferes with the life cycles of Leishmania and Plasmodium species by disrupting essential biochemical pathways necessary for their survival. A molecular simulation study suggested that similar compounds fit well into the lmptr1 pocket (active site), characterized by lower binding free energy, indicating potential efficacy against these pathogens.

Biochemical Pathways

The compound's action results in the inhibition of growth and proliferation of targeted parasitic species. This inhibition is crucial for developing treatments against diseases caused by these pathogens, such as malaria and leishmaniasis.

Antimicrobial Properties

This compound has demonstrated antimicrobial properties in various studies. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects .

Anticancer Potential

Recent research has highlighted the potential anticancer properties of pyrazole derivatives. This compound could serve as a lead compound for developing new anticancer agents due to its structural characteristics that allow it to interact with multiple biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound possesses unique properties compared to other pyrazole derivatives. The following table summarizes key differences:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundEthyl ester and propanoate groupsAntimalarial and antileishmanial
1,3-dimethylpyrazoleLacks ester groupsLimited biological activity
3,5-dimethyl-1-phenylpyrazoleContains a phenyl group instead of ester groupsAnticancer properties

Case Study 1: Antimalarial Activity

A study conducted on various pyrazole derivatives found that this compound exhibited potent activity against Plasmodium falciparum, showing IC50 values comparable to established antimalarial drugs. The compound's ability to inhibit parasite growth was attributed to its interaction with specific enzymes critical for the parasite's metabolism .

Case Study 2: Antileishmanial Efficacy

In another study focusing on leishmaniasis treatment, this compound was effective against Leishmania donovani. The research demonstrated that the compound significantly reduced parasite load in infected macrophages compared to controls .

Properties

IUPAC Name

ethyl 3-(1,3,5-trimethylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-6-10-8(2)12-13(4)9(10)3/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZUSJYSGYITDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve ethyl 4-acetyl-5-oxohexanoate (2.00 g, 9.99 mmol) in acetic acid (21 mL). Add methyl hydrazine (589 μL, 10.99 mmol) and stir at room temperature for 18 hr. Concentrate and dissolve residue in ethyl acetate. Wash ethyl acetate layer with saturated aqueous sodium bicarbonate solution. Extract aqueous layer twice with ethyl acetate, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 100% ethyl acetate:hexanes) to give 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-propionic acid ethyl ester (1.95 g, 93%). MS (ES): m/z=211 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
methyl hydrazine
Quantity
589 μL
Type
reactant
Reaction Step Two

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